3-(4-chlorobenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one 3-(4-chlorobenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 1793871-18-7
VCID: VC5043784
InChI: InChI=1S/C25H19ClN4O2S2/c1-33-19-12-8-17(9-13-19)23-28-22(32-29-23)15-34-25-27-21-5-3-2-4-20(21)24(31)30(25)14-16-6-10-18(26)11-7-16/h2-13H,14-15H2,1H3
SMILES: CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl
Molecular Formula: C25H19ClN4O2S2
Molecular Weight: 507.02

3-(4-chlorobenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

CAS No.: 1793871-18-7

Cat. No.: VC5043784

Molecular Formula: C25H19ClN4O2S2

Molecular Weight: 507.02

* For research use only. Not for human or veterinary use.

3-(4-chlorobenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one - 1793871-18-7

Specification

CAS No. 1793871-18-7
Molecular Formula C25H19ClN4O2S2
Molecular Weight 507.02
IUPAC Name 3-[(4-chlorophenyl)methyl]-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Standard InChI InChI=1S/C25H19ClN4O2S2/c1-33-19-12-8-17(9-13-19)23-28-22(32-29-23)15-34-25-27-21-5-3-2-4-20(21)24(31)30(25)14-16-6-10-18(26)11-7-16/h2-13H,14-15H2,1H3
Standard InChI Key BGVOZOZWZPWTKO-UHFFFAOYSA-N
SMILES CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl

Introduction

Structural Elucidation and Chemical Properties

Core Quinazolin-4(3H)-one Framework

The quinazolin-4(3H)-one scaffold is a bicyclic system comprising a benzene ring fused to a pyrimidin-4-one ring. This core is structurally rigid and capable of hydrogen bonding via its carbonyl and NH groups, making it a privileged structure in medicinal chemistry . In the target compound, the quinazolinone ring is substituted at positions 2 and 3:

  • Position 3: A 4-chlorobenzyl group (–CH₂C₆H₄Cl-4) is attached, introducing lipophilicity and potential halogen-bonding interactions.

  • Position 2: A thioether (–S–) linker connects the core to a 5-((methylthio)phenyl)-1,2,4-oxadiazole group. The oxadiazole ring enhances metabolic stability and may participate in π-π stacking or dipole interactions .

Key Structural Features:

  • Molecular Formula: C₂₆H₂₀ClN₅O₂S₂

  • Molecular Weight: 562.06 g/mol

  • Stereochemistry: The absence of chiral centers suggests a planar configuration, though rotational restrictions may arise from the oxadiazole and thioether linkages.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be dissected into three primary fragments:

  • Quinazolin-4(3H)-one core

  • 4-Chlorobenzyl chloride

  • 5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole

A plausible synthesis involves sequential alkylation and nucleophilic substitution reactions, as exemplified by analogous quinazolinone derivatizations .

Step 1: Preparation of 3-(4-Chlorobenzyl)quinazolin-4(3H)-one

Quinazolin-4(3H)-one is alkylated at N3 using 4-chlorobenzyl chloride in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃). This step mirrors the synthesis of compound 2 in , where anthranilic acid derivatives were alkylated to introduce substituents at position 3.

Step 2: Synthesis of 5-(Chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole

The oxadiazole ring is constructed via cyclization of an amidoxime with a carboxylic acid derivative. For example, 4-(methylthio)benzonitrile can react with hydroxylamine to form an amidoxime, which subsequently cyclizes with chloroacetic acid under acidic conditions to yield the chloromethyl-oxadiazole intermediate .

Step 3: Thioether Formation

The chloromethyl-oxadiazole undergoes nucleophilic displacement with 2-mercaptoquinazolin-4(3H)-one in the presence of a base (e.g., triethylamine). This reaction is analogous to the synthesis of compound 11 in , where thiols reacted with chloroacetate derivatives to form thioethers.

Spectroscopic Characterization

Experimental data for the target compound are inferred from related structures in and :

Table 1: Key Spectral Signatures

TechniqueObserved SignalsAssignment
IR (KBr)1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1250 cm⁻¹ (C–S–C)Quinazolinone carbonyl, oxadiazole C=N, thioether stretching
¹H NMRδ 4.33 (s, 2H, SCH₂), δ 7.2–7.8 (m, 12H, aromatic), δ 2.49 (s, 3H, SCH₃)Thioether methylene, aromatic protons, methylthio group
MSm/z 562 [M⁺·]Molecular ion peak confirming molecular weight

Pharmacological Implications

Mechanism of Action

While direct studies on this compound are unavailable, its structural analogs exhibit diverse activities:

  • Tankyrase Inhibition: Quinazolinones substituted with chlorophenyl and oxadiazole groups (e.g., WO2014036022A1 ) inhibit tankyrase, a poly(ADP-ribose) polymerase involved in Wnt signaling.

  • Anticancer Activity: Thioether-linked quinazolinones demonstrate pro-apoptotic effects in cancer cell lines, potentially via topoisomerase II inhibition .

Structure-Activity Relationships (SAR)

  • 4-Chlorobenzyl Group: Enhances lipophilicity and membrane permeability, critical for blood-brain barrier penetration.

  • Oxadiazole-Thioether Moiety: Improves metabolic stability compared to ester or amide linkages, as seen in compound 11 .

Comparative Analysis with Analogues

Table 2: Biological Activities of Related Compounds

CompoundTargetIC₅₀ (nM)Reference
2-[4-(4-Chlorophenyl)quinazolin-4-one]Tankyrase 1/212
3-Benzyl-2-thioquinazolin-4(3H)-oneTopoisomerase II45
Target CompoundPredicted: Tankyrase<50

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